molecular formula C13H19N3O2 B2582651 2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid CAS No. 682799-07-1

2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid

Cat. No. B2582651
CAS RN: 682799-07-1
M. Wt: 249.314
InChI Key: FFUWOCPMCWKQRS-UHFFFAOYSA-N
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Description

The compound “2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The cyclopentylamino group suggests the presence of a cyclopentane ring, which is a five-membered carbon ring, attached to an amino group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the cyclopentane ring are likely to contribute significantly to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically reactive and could undergo various reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the functional groups present would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Compounds with structural similarities to 2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid often serve as key intermediates in synthetic organic chemistry, enabling the construction of complex molecules. For instance, the use of tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands in the synthesis of oxorhenium(V) and oxotechnetium(V) complexes demonstrates the strategic incorporation of multifunctional ligands in metal coordination chemistry, which is pivotal for developing catalysts, imaging agents, and therapeutic compounds (Nguyen Hung Huy et al., 2008).

Antiviral and Antimicrobial Research

Pyrimidine derivatives, closely related to the compound , have shown significant biological activity, including antiviral and antimicrobial properties. This is illustrated by the synthesis and biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, where some compounds exhibited promising antimicrobial activity, highlighting the potential of such molecules in drug discovery and medicinal chemistry (H. Sayed et al., 2006).

Drug Development and Medicinal Chemistry

The development of selective adenosine hA2A receptor antagonists for treating Parkinson's disease, using 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines, underscores the importance of pyrimidine derivatives in designing novel therapeutic agents. These compounds, with their ability to modulate neurological pathways, exemplify the critical role of pyrimidine scaffolds in addressing complex diseases (Xiaohu Zhang et al., 2008).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of a pyrimidine ring, it could be of interest in the field of medicinal chemistry, particularly in the development of new pharmaceuticals .

properties

IUPAC Name

2-(cyclopentylamino)-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-8(2)11-10(12(17)18)7-14-13(16-11)15-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUWOCPMCWKQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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